3,4-diamino-N,N'-bis(3-bromophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide
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Overview
Description
3,4-DIAMINO-N2,N5-BIS(3-BROMOPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE: is a complex organic compound featuring a thieno[2,3-b]thiophene core. This compound is characterized by the presence of amino groups at the 3 and 4 positions, and bromophenyl groups at the N2 and N5 positions. The thieno[2,3-b]thiophene moiety is known for its electron-rich structure, making it a valuable component in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIAMINO-N2,N5-BIS(3-BROMOPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE typically involves multiple steps:
Bromination: The initial step involves the bromination of thieno[2,3-b]thiophene to introduce bromine atoms at specific positions.
Amination: The brominated intermediate undergoes amination to introduce amino groups at the 3 and 4 positions.
Coupling Reaction: The final step involves coupling the aminated intermediate with 3-bromophenyl groups to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3,4-DIAMINO-N2,N5-BIS(3-BROMOPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3,4-DIAMINO-N2,N5-BIS(3-BROMOPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3,4-DIAMINO-N2,N5-BIS(3-BROMOPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets. The amino and bromophenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-2,5-functionalized thieno[2,3-b]thiophenes
- 2,5-Dibromothieno[3,2-b]thiophene
Uniqueness
3,4-DIAMINO-N2,N5-BIS(3-BROMOPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C20H14Br2N4O2S2 |
---|---|
Molecular Weight |
566.3 g/mol |
IUPAC Name |
3,4-diamino-2-N,5-N-bis(3-bromophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C20H14Br2N4O2S2/c21-9-3-1-5-11(7-9)25-18(27)16-14(23)13-15(24)17(30-20(13)29-16)19(28)26-12-6-2-4-10(22)8-12/h1-8H,23-24H2,(H,25,27)(H,26,28) |
InChI Key |
HKJWZDDTCJVIOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC(=CC=C4)Br)N |
Origin of Product |
United States |
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